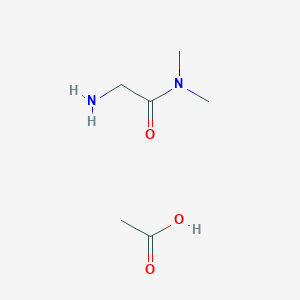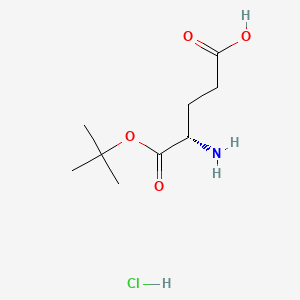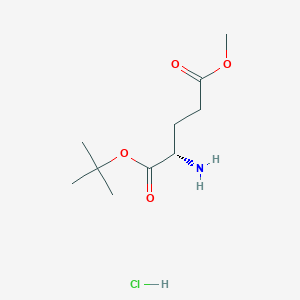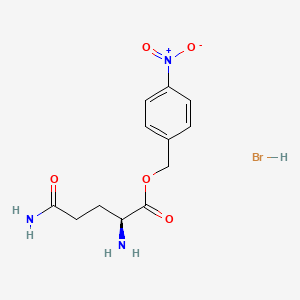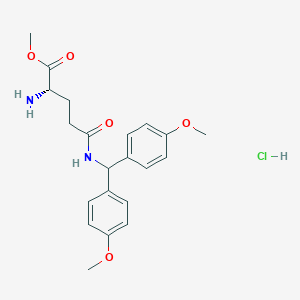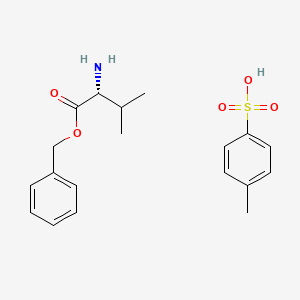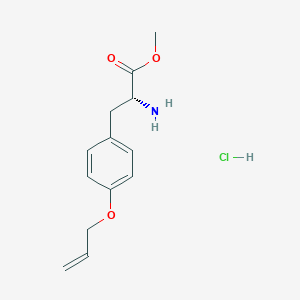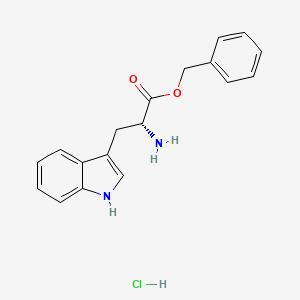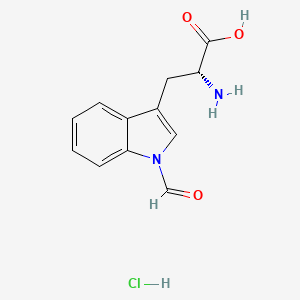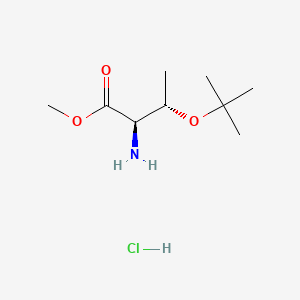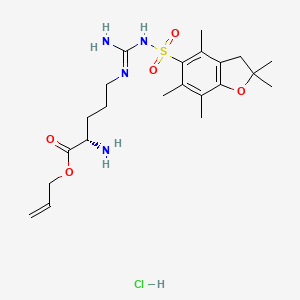
H-Arg(pbf)-oall hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Arg(pbf)-oall hcl” is a chemical compound with the molecular formula C23H39ClN4O5S . It is also known as tert-butyl 2-amino-5-[N’-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers. For instance, a paper discusses the application of Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy . Another paper discusses the Nα-methylation of arginine and its implications for cell-penetrating peptides .
Chemical Reactions Analysis
The chemical reactions involving “H-Arg(pbf)-oall hcl” can be complex and depend on the specific conditions and reagents used. A paper discusses replacing DMF in solid-phase peptide synthesis and how the composition of green binary solvent mixtures influences Fmoc-removal, peptide coupling, and common side-reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Arg(pbf)-oall hcl” can be inferred from its molecular formula C23H39ClN4O5S . Its molecular weight is 477.02 g/mol . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.
Wissenschaftliche Forschungsanwendungen
Advanced Manufacturing Techniques
One significant area of research is the exploration of polymer powder bed fusion additive manufacturing . This technology, part of a broader category known as additive manufacturing or 3D printing, involves using an infrared energy source to selectively fuse polymer powder particles layer-by-layer into a three-dimensional structure. This process enables the production of parts without the use of a mold, beneficial for prototyping and low-volume production. The research has focused on expanding the material portfolio beyond the traditionally used nylon-12, guided by the knowledge gained from polyamides in PBF, to include a wider range of polymers for manufacturing (Chatham, Long, & Williams, 2019).
Environmental and Material Science
Another highlighted area is the review of environmental occurrence, fate, and toxicity of novel brominated flame retardants (NBFRs) , which have been developed as replacements for legacy brominated flame retardants (BFRs) due to concerns over their environmental and health impacts. This research discusses the ubiquity of NBFRs in various environments, their potential for degradation, bioaccumulation, biomagnification, and their toxicological profiles, indicating the need for careful consideration of their environmental impacts (Xiong, Yan, Zhu, Qu, Shi, Liao, & Jiang, 2019).
Energy Storage and Conversion
Research on hard carbon anodes for alkali metal-ion batteries , including lithium-ion, sodium-ion, and potassium-ion batteries, represents a promising direction for energy storage technologies. Hard carbon (HC) is recognized for its outstanding electrochemical performance, making it a viable candidate for enhancing the efficiency and capacity of these batteries. This review discusses the challenges, opportunities, and future perspectives for HC anodes, aiming to illuminate the path toward the commercialization of sodium-ion batteries based on HC anodes (Zhao, Hu, Lai, Tao, Peng, Miao, Wang, Chou, Liu, & Dou, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWYKSQZNCFT-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(pbf)-oall hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

